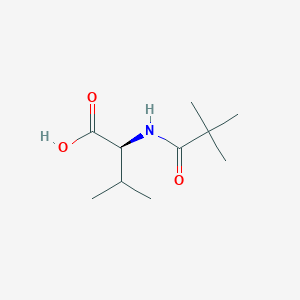![molecular formula C17H26N4 B14130817 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-71-6](/img/structure/B14130817.png)
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow chemistry allows for better control over reaction parameters and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF as a base and solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Known for its protective activity in astrocytes.
1-[[3-(2-Methylpiperidin-1-yl)sulfonylbenzoyl]amino]cyclohexane-1-carboxylic acid: Another compound with a similar piperidine moiety.
Uniqueness: 1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine stands out due to its unique combination of the indazole and piperidine structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
CAS番号 |
89007-71-6 |
|---|---|
分子式 |
C17H26N4 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-[3-(2-methylpiperidin-1-yl)butyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-13-7-5-6-11-20(13)14(2)10-12-21-16-9-4-3-8-15(16)17(18)19-21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3,(H2,18,19) |
InChIキー |
CUGDEQHMVUXJSF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1C(C)CCN2C3=CC=CC=C3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

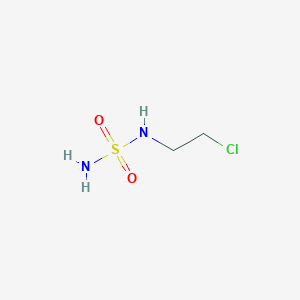
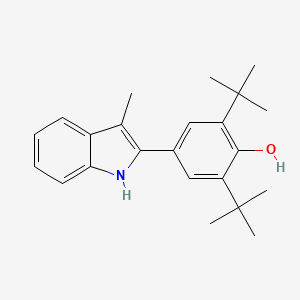
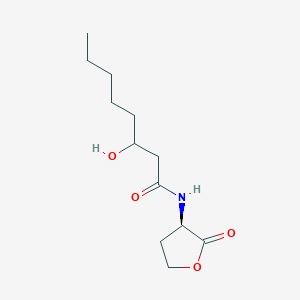

![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)
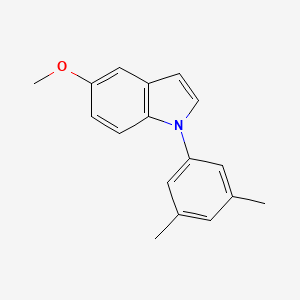
![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)

